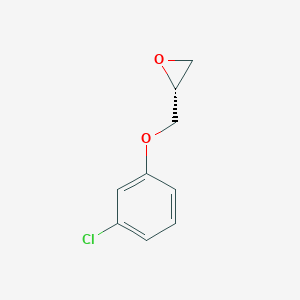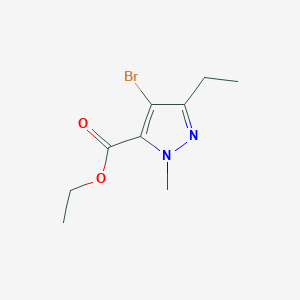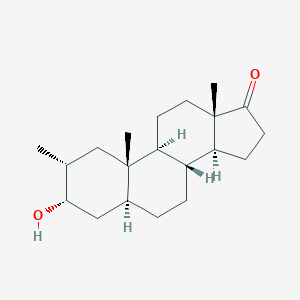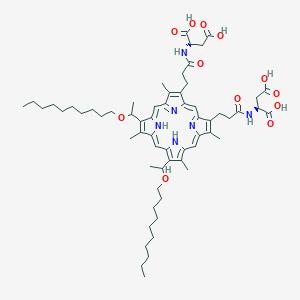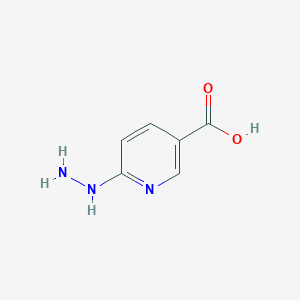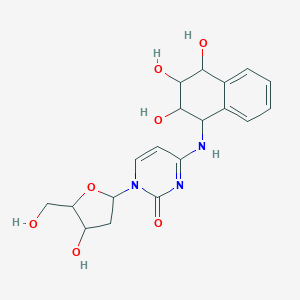
Tthn-DC
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tthn-DC is a type of DNA polymerase that has recently gained attention in the field of scientific research. The enzyme is derived from Thermus thermophilus, a bacterium that is found in hot springs and other extreme environments. This compound is known for its unique properties, including high thermostability and fidelity, which make it a valuable tool for various applications in molecular biology.
Mecanismo De Acción
Tthn-DC works by catalyzing the addition of nucleotides to a growing DNA strand. The enzyme has a 5' to 3' polymerase activity and a 3' to 5' exonuclease activity, which allows it to proofread and correct errors in the DNA sequence. This compound also has a unique ability to incorporate dideoxynucleotides, which are used in DNA sequencing.
Biochemical and Physiological Effects:
This compound is a thermostable enzyme, meaning that it can withstand high temperatures without denaturing. This property makes it useful for applications that require high temperatures, such as PCR amplification. This compound also has a high fidelity, meaning that it makes few errors during DNA synthesis. This property is important for applications that require accurate DNA sequences, such as DNA sequencing and site-directed mutagenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Tthn-DC in lab experiments include its high thermostability and fidelity, which make it a valuable tool for various applications in molecular biology. However, this compound is not suitable for all applications, as it has limitations in terms of its ability to incorporate modified nucleotides and its sensitivity to certain inhibitors.
Direcciones Futuras
There are several future directions for Tthn-DC research, including the development of new variants with improved properties, such as increased fidelity and processivity. Other future directions include the optimization of this compound for use in new applications, such as single-cell sequencing and genome editing. Additionally, there is potential for the use of this compound in biotechnology and medical applications, such as the development of new diagnostic tools and therapies.
Métodos De Síntesis
Tthn-DC is synthesized using recombinant DNA technology. The gene encoding for the enzyme is cloned into an expression vector and then expressed in a suitable host organism, such as E. coli. The expressed enzyme is then purified using various chromatographic techniques to obtain a highly pure and active form of this compound.
Aplicaciones Científicas De Investigación
Tthn-DC has a wide range of applications in scientific research, including DNA sequencing, PCR amplification, and site-directed mutagenesis. The enzyme is particularly useful for applications that require high fidelity and thermostability, such as PCR amplification of long DNA fragments and sequencing of GC-rich regions.
Propiedades
Número CAS |
135269-59-9 |
|---|---|
Fórmula molecular |
C19H23N3O7 |
Peso molecular |
405.4 g/mol |
Nombre IUPAC |
1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-[(2,3,4-trihydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)amino]pyrimidin-2-one |
InChI |
InChI=1S/C19H23N3O7/c23-8-12-11(24)7-14(29-12)22-6-5-13(21-19(22)28)20-15-9-3-1-2-4-10(9)16(25)18(27)17(15)26/h1-6,11-12,14-18,23-27H,7-8H2,(H,20,21,28) |
Clave InChI |
DWQRDTGCDYHCDG-UHFFFAOYSA-N |
SMILES |
C1C(C(OC1N2C=CC(=NC2=O)NC3C(C(C(C4=CC=CC=C34)O)O)O)CO)O |
SMILES canónico |
C1C(C(OC1N2C=CC(=NC2=O)NC3C(C(C(C4=CC=CC=C34)O)O)O)CO)O |
Sinónimos |
N(4)-(1(b),2(a),3(a)-trihydroxy-4(b)-1,2,3,4-tetrahydronaphthyl)-2'-deoxycytidine TTHN-DC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(E)-2-amino-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B164522.png)
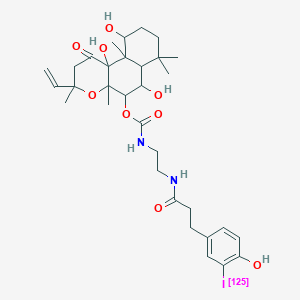
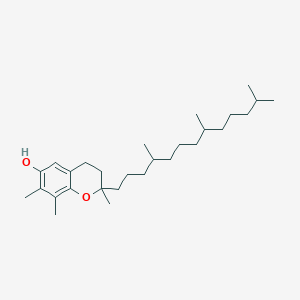
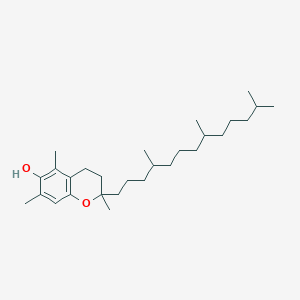
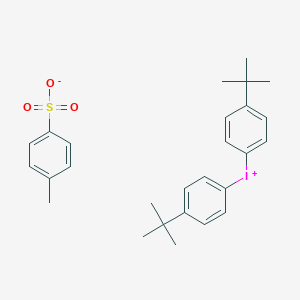
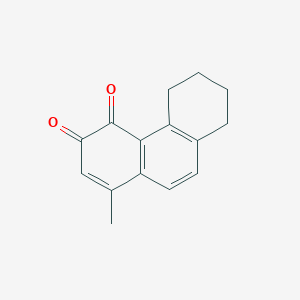
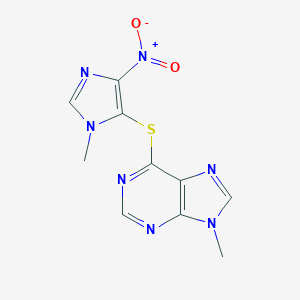
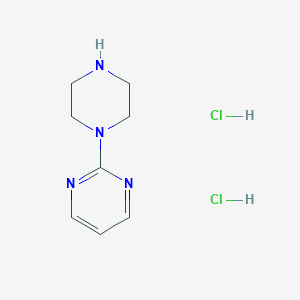
![2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-3-methyl-2-(2-methylpropoxycarbonylamino)butanoyl]amino]-3-phenylmethoxypropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-[4-[(4-bromophenyl)methoxycarbonyloxy]phenyl]propanoic acid](/img/structure/B164550.png)
